![molecular formula C24H19N3O2 B2718903 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-42-6](/img/structure/B2718903.png)
3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
This compound is a type of quinoline, which is a class of organic compounds with a double-ring structure, containing a benzene ring fused with a pyridine ring . The presence of methoxyphenyl groups suggests that it may have unique properties compared to other quinolines.
Synthesis Analysis
Quinolines can be synthesized through various methods, such as the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . These methods involve different types of reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the pyrazolo and quinoline rings, as well as the methoxyphenyl groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrazolo and quinoline rings, as well as the methoxyphenyl groups. These groups could potentially participate in various types of reactions, such as electrophilic aromatic substitution or nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence its properties include its molecular weight, polarity, solubility, and stability .Scientific Research Applications
- Methoxyphenylpyrazoloquinoline derivatives can serve as luminogens . Their photophysical properties, including fluorescence and phosphorescence, make them interesting for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
- Recent studies have demonstrated the direct C-4 alkylation of quinazoline N-oxides using ethers. This metal-free protocol provides access to quinazoline-containing heterocyclic molecules, which could be further explored for drug discovery .
- Additionally, the annulation of anthranils with aryloxyethynes or aryl propargyl ethers leads to the construction of benzofuro[2,3-b]quinoline and 6H-chromeno derivatives .
- Methoxyphenylpyrazoloquinoline derivatives may serve as metabolites in biological systems. For example, [3-(4-methoxyphenyl)propoxy]sulfonic acid is a related compound found in blood serum .
Photophysics and Luminescent Materials
Synthetic Chemistry and Annulation Reactions
Biological Applications and Metabolites
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could involve further exploration of its properties and potential uses. This could include studies to better understand its mechanism of action, improve its synthesis, or explore its potential applications in fields like medicine or materials science .
properties
IUPAC Name |
3-(3-methoxyphenyl)-1-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-28-18-12-10-17(11-13-18)27-24-20-8-3-4-9-22(20)25-15-21(24)23(26-27)16-6-5-7-19(14-16)29-2/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPUJHVWGDRTEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline |
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